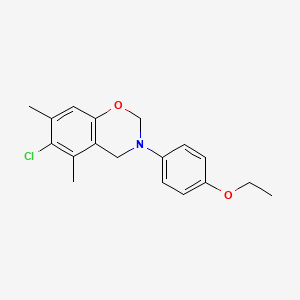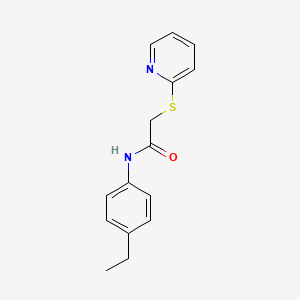![molecular formula C12H18N2O5S B5516122 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multistep reactions, as demonstrated in the work by Bagley et al. (2005), where dimethyl sulfomycinamate, a compound within the same chemical family, was synthesized through a complex 13-step process using the Bohlmann-Rahtz heteroannulation method (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, like those containing the 3,4-dimethoxyphenyl moiety, has been established through various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectroscopy. Ghorab et al. (2016) detailed these techniques in their synthesis of novel sulfonamides, showcasing the structural complexity and diversity achievable within this class of compounds (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).
Chemical Reactions and Properties
Sulfonamide compounds exhibit a wide range of chemical reactions and properties. For instance, Watanabe et al. (2010) explored the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, shedding light on the reactivity and potential applications of these compounds in analytical chemistry (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Physical Properties Analysis
The physical properties of sulfonamide compounds can vary widely depending on their specific structures. Nikonov et al. (2021) synthesized a benzoxazasilole derivative and characterized it using NMR and IR spectroscopy, as well as X-ray diffraction, providing valuable data on the compound's physical state, stability, and intermolecular interactions (Nikonov, Sterkhova, & Lazareva, 2021).
Chemical Properties Analysis
The chemical properties of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N1,N2-dimethylglycinamide and related compounds are highlighted through their reactions and the formation of various products. Mailyan et al. (2009) provided insights into the oxidative reactivity of tosylamides and iodylarenes, illustrating the complex chemistry and potential utility of sulfonamide derivatives in synthetic organic chemistry (Mailyan, Geraskin, Nemykin, & Zhdankin, 2009).
Aplicaciones Científicas De Investigación
Chemiluminescence Studies
- Watanabe et al. (2010) explored the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, finding that base-induced decomposition of these compounds in DMSO produces light with specific wavelengths (Watanabe et al., 2010).
Synthesis of Antibiotic Derivatives
- Bagley et al. (2005) reported the synthesis of dimethyl sulfomycinamate, related to the sulfomycin family of thiopeptide antibiotics, through a multistep process (Bagley et al., 2005).
Fluorescent Molecular Probes
- Diwu et al. (1997) developed new fluorescent solvatochromic dyes using compounds with sulfonyl groups, which show strong solvent-dependent fluorescence useful in biological studies (Diwu et al., 1997).
In Vivo Toxicity Study
- Galvao et al. (2014) demonstrated that dimethyl sulfoxide (DMSO), a solvent used for various compounds including sulfonamides, can induce retinal apoptosis in vivo at low concentrations, highlighting the importance of solvent choice in drug delivery studies (Galvao et al., 2014).
Protein Modification Reagents
- Horton and Tucker (1970) prepared water-soluble reagents by converting certain halides into dimethyl sulfonium salts, which selectively modify amino acids like tryptophan and cysteine (Horton & Tucker, 1970).
Cancer Research
- Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, demonstrating in vitro anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2 (Ghorab et al., 2016).
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-13-12(15)8-14(2)20(16,17)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMUDZQJGKGHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
![N-[3-(4-chlorophenyl)propyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516056.png)
![N'-(4-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5516066.png)
![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5516084.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5516095.png)
![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)
![6-acetyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B5516143.png)
![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)